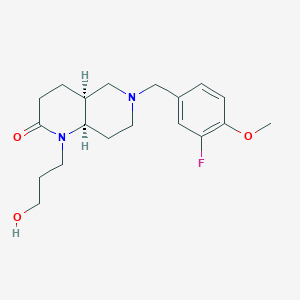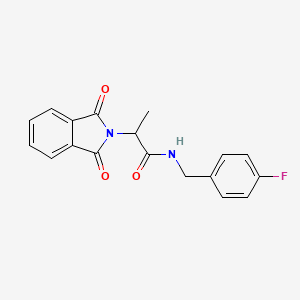![molecular formula C18H23NO4 B5414508 3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5414508.png)
3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid, also known as TFB-TPI, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a highly potent and selective agonist of the G protein-coupled receptor GPR139, which is found primarily in the brain and spinal cord.
作用机制
3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid acts as an agonist of GPR139, which is a G protein-coupled receptor found primarily in the brain and spinal cord. When this compound binds to this receptor, it activates a signaling cascade that leads to the release of various neurotransmitters and other signaling molecules. This, in turn, can have a variety of effects on neuronal activity and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but some of the known effects include the modulation of pain signaling pathways, the regulation of dopamine release in the brain, and the potential to protect against neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid in lab experiments is its high potency and selectivity for GPR139. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are many potential future directions for research on 3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid and its applications in scientific research. Some of the areas that could be explored include the development of more potent and selective agonists of GPR139, the investigation of the role of this receptor in other physiological processes, and the potential therapeutic applications of this compound in the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for use in lab experiments.
合成方法
The synthesis of 3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid is a complex process that involves several steps. It begins with the preparation of the starting material, 4-bromobenzoic acid, which is then converted to the corresponding acid chloride. This is then reacted with the amine, 1-(tetrahydro-3-furanylcarbonyl)-4-piperidinylmethylamine, to form the intermediate. The final step involves the addition of a palladium catalyst to the intermediate, which results in the formation of this compound.
科学研究应用
3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid has been studied extensively for its potential applications in scientific research. Its high potency and selectivity for GPR139 make it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. Some of the areas where this compound has been studied include pain management, addiction, and neurodegenerative diseases.
属性
IUPAC Name |
3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-17(16-6-9-23-12-16)19-7-4-13(5-8-19)10-14-2-1-3-15(11-14)18(21)22/h1-3,11,13,16H,4-10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDRHJJXSKSVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)C(=O)O)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5414450.png)
![methyl 4-({[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5414452.png)
![N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5414454.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B5414470.png)

![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5414481.png)


![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5414501.png)
![1-(4-fluorophenyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5414516.png)
![(2R)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenyl-1-propanol](/img/structure/B5414524.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)-3-nitrophenyl]-2-propen-1-one](/img/structure/B5414532.png)
![(1R*,2R*,6S*,7S*)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5414539.png)